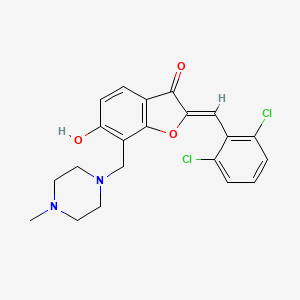

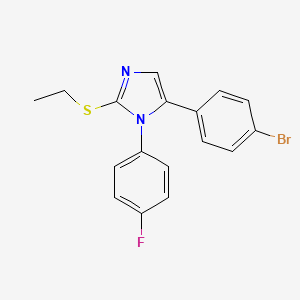

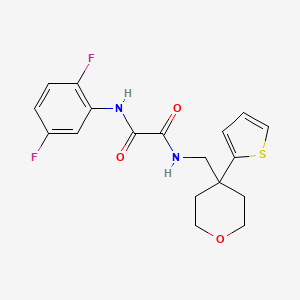

4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The synthesis of cyanoacetamides can be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of 4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is based on a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene, which is a part of the 4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide molecule, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Heterocyclic Synthesis

Morpholine derivatives are pivotal in heterocyclic synthesis, contributing to the development of novel pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This synthetic versatility highlights their importance in creating complex heterocyclic structures, which are crucial for various applications in medicinal chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Ionic Liquids and Biodegradability

Research on morpholinium ionic liquids emphasizes the synthesis of environmentally friendly solvents. These studies investigate their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability, underscoring the potential of morpholine derivatives in developing new, sustainable materials with low environmental impact (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Chemical Complex Formation

The cyclization of morpholino derivatives in the presence of metal ions, such as copper(II) chloride, has been studied, revealing the formation of complexes that can be intermediates in synthesizing novel organic compounds. These findings have implications for the development of new catalytic processes in organic synthesis (Petrov, Popova, Krivchun, & Belyakov, 2020).

Antitrypanosomal Activity and Toxicity Studies

The synthesis and characterization of thiobenzamides and their derivatives have been explored, including their potential antitrypanosomal activity and toxicity. Such research indicates the broader applicability of morpholine derivatives in developing therapeutic agents and understanding their safety profile (Agnimonhan, Ahoussi, Kpoviéssi, Gbaguidi, Kapanda Nankwa, Bero, Hannaert, Quetin-Leclercq, Moudachirou, Poupaert, & Accrombessi, 2012).

Synthesis of Functionalized Polyesteramides

The development of polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives demonstrates the role of morpholine compounds in creating polymers with specific properties. These polymers' potential applications in biomedicine and materials science, due to their biodegradability and functional versatility, highlight the importance of such research (Veld, Dijkstra, & Feijen, 1992).

Propriétés

IUPAC Name |

4-cyano-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c19-11-14-1-3-15(4-2-14)18(22)20-12-17(16-5-10-24-13-16)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXAPFMWZJQGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)

![8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751989.png)